![molecular formula C21H26N4O2 B3978469 2-(1-adamantyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B3978469.png)
2-(1-adamantyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]acetamide
Overview
Description
2-(1-adamantyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]acetamide, commonly known as ADX-71743, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of adamantane derivatives and has been synthesized using specific methods. In
Scientific Research Applications
ADX-71743 has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. In neurology, ADX-71743 has been investigated as a potential treatment for Alzheimer's disease and other neurodegenerative disorders. In psychiatry, ADX-71743 has been studied for its potential as an antidepressant and anxiolytic agent. In oncology, ADX-71743 has been explored for its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of ADX-71743 is not fully understood, but it is believed to involve the modulation of multiple neurotransmitter systems in the brain, including the cholinergic, glutamatergic, and serotonergic systems. ADX-71743 has been shown to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine. ADX-71743 has also been reported to modulate glutamatergic neurotransmission by binding to the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
ADX-71743 has been shown to have various biochemical and physiological effects in preclinical studies. In a rat model of Alzheimer's disease, ADX-71743 was found to improve cognitive performance and reduce amyloid-beta levels in the brain. In a mouse model of depression, ADX-71743 was found to reduce depressive-like behavior and increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal growth and survival. In a human cancer cell line, ADX-71743 was found to inhibit cell proliferation and induce apoptosis, a programmed cell death process.
Advantages and Limitations for Lab Experiments
ADX-71743 has several advantages for lab experiments, including its high purity and yield, its well-established synthesis method, and its potential as a multi-targeted therapeutic agent. However, there are also some limitations to working with ADX-71743, including its limited solubility in aqueous solutions and its potential toxicity at high doses.
Future Directions
There are several future directions for research on ADX-71743. One direction is to further investigate its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Another direction is to explore its potential as an antidepressant and anxiolytic agent in clinical trials. Additionally, further studies are needed to elucidate the mechanism of action of ADX-71743 and to optimize its pharmacological properties for therapeutic use.
properties
IUPAC Name |
2-(1-adamantyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-13(20-24-19(25-27-20)17-2-4-22-5-3-17)23-18(26)12-21-9-14-6-15(10-21)8-16(7-14)11-21/h2-5,13-16H,6-12H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEVTRZZSPCEBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=NC=C2)NC(=O)CC34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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